3-Chloro-4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Chloro-4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a pyrrolidinyl-oxy group The compound also contains a methoxy-methylphenyl sulfonyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base.
Attachment of the Pyridine Ring: This step may involve nucleophilic substitution reactions where the pyrrolidine derivative reacts with a chloropyridine compound.
Methoxylation and Chlorination: The final steps involve introducing the methoxy and chloro groups through standard organic reactions such as methylation and halogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 3-hydroxy-4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine.
Reduction: Formation of 3-chloro-4-((1-((4-methoxy-3-methylphenyl)sulfanyl)pyrrolidin-3-yl)oxy)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, while the pyridine and pyrrolidine rings provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the methyl group on the phenyl ring.
3-Chloro-4-((1-((4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the methoxy group on the phenyl ring.
3-Chloro-4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene: The pyridine ring is replaced with a benzene ring.
Uniqueness
The unique combination of the chloro, methoxy, and sulfonyl groups in 3-Chloro-4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine provides it with distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
IUPAC Name |
3-chloro-4-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-9-14(3-4-16(12)23-2)25(21,22)20-8-6-13(11-20)24-17-5-7-19-10-15(17)18/h3-5,7,9-10,13H,6,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOESHVDRJLWMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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